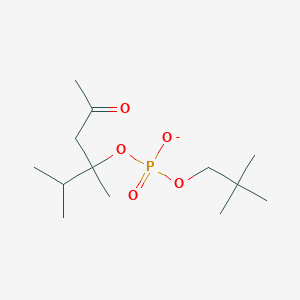
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate is a chemical compound with the molecular formula C13H27O5P It is known for its unique structure, which includes both a phosphate group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate typically involves the reaction of 2,3-dimethyl-5-oxohexan-3-ol with 2,2-dimethylpropyl phosphorodichloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The ketone group can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-5-oxo-3-hexanyl 2,4-dimethyl-3-pentanyl phosphate
- 2,5-Dimethylhexane
Uniqueness
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate is unique due to its combination of a phosphate group and a ketone group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and interactions with biological targets.
Properties
CAS No. |
57204-55-4 |
|---|---|
Molecular Formula |
C13H26O5P- |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(2,3-dimethyl-5-oxohexan-3-yl) 2,2-dimethylpropyl phosphate |
InChI |
InChI=1S/C13H27O5P/c1-10(2)13(7,8-11(3)14)18-19(15,16)17-9-12(4,5)6/h10H,8-9H2,1-7H3,(H,15,16)/p-1 |
InChI Key |
RVKWUMWCGQVPFB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(C)(CC(=O)C)OP(=O)([O-])OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















